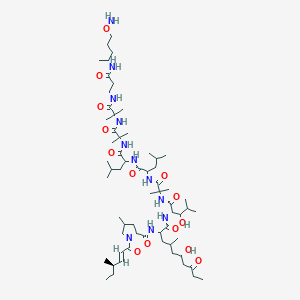
Leucinostatin K
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucinostatin K is a novel peptide antibiotic isolated from Paecilomyces lilacinus.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Leucinostatin K exhibits significant antimicrobial activity against various pathogens. Research has shown that leucinostatins, including this compound, effectively inhibit the growth of both bacterial and fungal strains.
- Antifungal Activity : this compound has demonstrated potent effects against Cryptococcus neoformans, a human pathogen associated with serious infections, particularly in immunocompromised individuals. The minimal inhibitory concentration (MIC) values for this compound were found to be lower than those of its parent compounds, indicating enhanced efficacy due to methylation at the terminal amine .
- Bactericidal Effects : Studies indicate that leucinostatins can inhibit the growth of various bacteria, making them potential candidates for developing new antibiotics. The mechanism involves disrupting mitochondrial ATP synthesis and interfering with cellular phosphorylation pathways .
Cytotoxic Effects Against Cancer Cells
This compound has shown selective cytostatic activities against certain cancer cell lines.
- Breast Cancer : In vitro studies have demonstrated that leucinostatins can inhibit the growth of triple-negative breast cancer (TNBC) cells by targeting mTORC1 signaling pathways. This selectivity is crucial given the aggressive nature of TNBC and the limited treatment options available .
- Prostate Cancer : Leucinostatin A, closely related to this compound, significantly suppressed prostate cancer cell growth in co-culture systems, suggesting that this compound may have similar effects .
Agricultural Applications
Leucinostatins are produced by Purpureocillium lilacinum, a fungus known for its biocontrol properties against plant pathogens.
- Biocontrol Agent : The ability of leucinostatins to inhibit pathogenic fungi such as Phytophthora infestans positions them as valuable tools in sustainable agriculture. Their application could reduce reliance on synthetic fungicides, promoting environmentally friendly pest management strategies .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on TNBC (2020) | Leucinostatins selectively inhibited mTORC1 signaling in TNBC cell lines | Potential cancer therapy |
| Antimicrobial Evaluation (2024) | This compound showed lower MIC values against Cryptococcus neoformans compared to parent compounds | Development of new antibiotics |
| Agricultural Biocontrol (2016) | Effective against Phytophthora infestans | Sustainable agriculture |
Propiedades
Número CAS |
109539-57-3 |
|---|---|
Fórmula molecular |
C62H111N11O14 |
Peso molecular |
1234.6 g/mol |
Nombre IUPAC |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(5-aminooxypentan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C62H111N11O14/c1-19-38(9)23-24-49(77)73-34-40(11)32-47(73)55(82)67-46(31-39(10)30-43(75)33-42(74)20-2)53(80)69-50(51(78)37(7)8)56(83)71-61(15,16)58(85)68-44(28-35(3)4)52(79)66-45(29-36(5)6)54(81)70-62(17,18)59(86)72-60(13,14)57(84)64-26-25-48(76)65-41(12)22-21-27-87-63/h23-24,35-41,43-47,50-51,75,78H,19-22,25-34,63H2,1-18H3,(H,64,84)(H,65,76)(H,66,79)(H,67,82)(H,68,85)(H,69,80)(H,70,81)(H,71,83)(H,72,86)/b24-23+/t38-,39?,40?,41?,43?,44?,45?,46?,47?,50?,51?/m1/s1 |
Clave InChI |
BHOASNRSZLVNJK-GRWLOXFISA-N |
SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
SMILES isomérico |
CC[C@@H](C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
SMILES canónico |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Leucinostatin K; Leucinostatin-K; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















